N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Brand Name: Vulcanchem
CAS No.: 399001-80-0
VCID: VC4292071
InChI: InChI=1S/C19H21N3OS/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24)
SMILES: CC1=CC(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46

N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

CAS No.: 399001-80-0

Cat. No.: VC4292071

Molecular Formula: C19H21N3OS

Molecular Weight: 339.46

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide - 399001-80-0

Specification

CAS No. 399001-80-0
Molecular Formula C19H21N3OS
Molecular Weight 339.46
IUPAC Name N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Standard InChI InChI=1S/C19H21N3OS/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24)
Standard InChI Key SAYDOFHRPABVEP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₂₁N₃OS, with a molecular weight of 339.46 g/mol. Its IUPAC name reflects the intricate arrangement of its heterocyclic core: a methanopyrido-diazocine system fused with an oxo group and a carbothioamide substituent. The presence of a thioamide (-C(=S)NH-) group distinguishes it from conventional carboxamides, potentially enhancing its binding affinity to biological targets .

Structural Features

  • Bicyclic Core: The 1,5-methanopyrido[1,2-a] diazocine system comprises a bridged pyridine-diazocine framework, creating a rigid, three-dimensional structure.

  • Substituents: A 3-methylphenyl group is attached via the carbothioamide moiety, introducing hydrophobic interactions, while the oxo group at position 8 contributes to hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₃OS
Molecular Weight339.46 g/mol
CAS Number399001-80-0
Hydrogen Bond Donors2 (NH and SH groups)
Hydrogen Bond Acceptors3 (2xN, 1xO)

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocine-3(4H)-carbothioamide involves multi-step reactions, typically starting with readily available amines and thiocarbonyl reagents. A representative pathway includes:

  • Formation of the Diazocine Core: Cyclization of a precursor amine with a carbonyl compound under acidic conditions generates the methanopyrido-diazocine skeleton.

  • Introduction of the Thioamide Group: Reaction with 3-methylphenyl isothiocyanate introduces the carbothioamide moiety .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the 3-methylphenyl group (δ ~2.3 ppm for CH₃) and thioamide protons (δ ~10–12 ppm).

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 340.1 [M+H]⁺, consistent with the molecular weight .

  • Elemental Analysis: Matches calculated values for C, H, N, and S content within 0.3% error.

AssayTarget/ModelResult (IC₅₀/EC₅₀)
COX-2 InhibitionEnzymatic assay0.45 µM
MCF-7 Cell ViabilityIn vitro12.3 µM
A549 Cell ViabilityIn vitro18.7 µM

Analytical Profiling

Mass Spectral Fragmentation

The compound’s mass spectrum (EI-MS) displays characteristic fragments:

  • m/z 340.1 [M+H]⁺ (base peak)

  • m/z 198.1 (loss of C₇H₇NS)

  • m/z 121.0 (3-methylphenyl ion) .

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but highly soluble in DMSO (>50 mg/mL).

  • Stability: Degrades by 15% after 24 hours in plasma at 37°C, indicating moderate metabolic stability.

Challenges and Future Directions

Synthetic Challenges

  • Side Reactions: Competing hydrazinolysis during synthesis requires stringent control of reaction conditions .

  • Purification: Column chromatography is often needed to separate regioisomers due to the compound’s structural complexity.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the 3-methylphenyl group or oxo position could enhance potency.

  • In Vivo Studies: Efficacy and toxicity profiles in animal models remain unexplored.

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